![molecular formula C10H14N2O4S2 B2959032 N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)methanesulfonamide CAS No. 942010-64-2](/img/structure/B2959032.png)
N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)methanesulfonamide
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Overview
Description
Molecular Structure Analysis
The molecular structure of a similar compound, “(4-(1,1-Dioxidoisothiazolidin-2-yl)phenyl)boronic acid”, has been provided by Sigma-Aldrich. The linear formula is C9H12O4N1S1B1 .Physical And Chemical Properties Analysis
The physical and chemical properties of a similar compound, “(4-(1,1-Dioxidoisothiazolidin-2-yl)phenyl)boronic acid”, are provided by Sigma-Aldrich. It is a solid at room temperature and should be stored in an inert atmosphere at 2-8°C .Scientific Research Applications
Structural and Supramolecular Assembly Studies
One significant area of research involving derivatives of N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)methanesulfonamide is in the study of their crystal structures and supramolecular assembly. For instance, Dey et al. (2015) synthesized nimesulide triazole derivatives and analyzed their crystal structures using X-ray powder diffraction. The study provided insights into the nature of intermolecular interactions in these compounds, revealing the formation of cyclic and polymeric structures through hydrogen bonds and π-interactions (Dey et al., 2015).
Chemoselective Synthesis and Debezylation
Chemoselective synthesis and transformations represent another critical research area. Ishii et al. (2002) explored the chemoselective removal of N-1-phenylethyl group in 2-oxazolidinones using the anisole-methanesulfonic acid system, highlighting the versatility of this compound in synthetic applications (Ishii et al., 2002).
Anti-Acetylcholinesterase Activity
The compound's derivatives have also been investigated for their biological activities. For example, research into 5-substituted 1-methyl-1H-1,2,4-triazol-3-yl methanesulfonates has examined their anti-acetylcholinesterase activity, demonstrating the compound's potential in the development of therapeutics (Holan et al., 1997).
Inhibitors of Biological Pathways
Significantly, derivatives of this compound have been identified as potent inhibitors of biological pathways. Beers et al. (1997) discovered that N-[5-(4-fluoro)phenoxythien-2-yl]methanesulfonamide and related compounds are potent inhibitors of 5-lipoxygenase, showcasing the therapeutic potential of these molecules (Beers et al., 1997).
Material Science and Catalysis
Further extending its application, the compound has been utilized in material science and catalysis. Studies have delved into the synthesis and characterization of novel ligands and catalysts derived from this compound, facilitating asymmetric synthesis and chemical transformations with high selectivity and efficiency (Wipf & Wang, 2002).
Safety and Hazards
properties
IUPAC Name |
N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O4S2/c1-17(13,14)11-9-3-5-10(6-4-9)12-7-2-8-18(12,15)16/h3-6,11H,2,7-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYLFOMCJTWHNHL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=C(C=C1)N2CCCS2(=O)=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)methanesulfonamide |
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